An In-depth Technical Guide to 2,6-Diethylphenyl Isocyanate
An In-depth Technical Guide to 2,6-Diethylphenyl Isocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diethylphenyl isocyanate (CAS No. 20458-99-5) is a specialized aromatic isocyanate whose unique structural characteristics render it a valuable reagent in advanced organic synthesis and materials science. The steric hindrance imparted by the dual ethyl groups flanking the isocyanate moiety significantly modulates its reactivity, offering distinct advantages in controlling reaction kinetics and influencing the properties of resulting polymers and pharmaceutical intermediates. This guide provides a comprehensive technical overview, covering its physicochemical properties, synthesis, core reactivity principles, applications in drug discovery, and critical safety protocols.
Core Physicochemical & Structural Properties
2,6-Diethylphenyl isocyanate is a high-purity organic compound, typically supplied as a clear, colorless to pale yellow liquid.[1] Its defining feature is the electrophilic isocyanate functional group (-N=C=O) attached to a benzene ring sterically shielded by two ortho-positioned ethyl groups. This structure is fundamental to its chemical behavior.
Table 1: Physicochemical Properties of 2,6-Diethylphenyl Isocyanate
| Property | Value | Reference(s) |
| CAS Number | 20458-99-5 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO | [2][4] |
| Molecular Weight | 175.23 g/mol | [2][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Purity | ≥98.0% | [2][5] |
| Density | ~1.014 g/mL at 25 °C | [2][3] |
| Boiling Point | 114-115 °C at 1 mmHg | [2][3] |
| Refractive Index (n²⁰/D) | 1.5250 - 1.5290 | [1][3] |
| SMILES | CCC1=C(C(=CC=C1)CC)N=C=O | [4] |
| InChIKey | AUSRFKVPUCQCCN-UHFFFAOYSA-N | [2][4] |
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// Define invisible nodes for positioning p1 [pos="0,0!", shape=point]; p2 [pos="1,0!", shape=point]; p3 [pos="1.5,0.87!", shape=point]; p4 [pos="1,1.73!", shape=point]; p5 [pos="0,1.73!", shape=point]; p6 [pos="-0.5,0.87!", shape=point]; pN [pos="-1.5,0.87!", shape=point]; pC [pos="-2.3,0.87!", shape=point]; pO [pos="-3.1,0.87!", shape=point]; pEt1_1 [pos="2.5,0.87!", shape=point]; pEt1_2 [pos="3.3,0.87!", shape=point]; pEt2_1 [pos="-0.5,-0.87!", shape=point]; pEt2_2 [pos="-1.3,-0.87!", shape=point];
// Place nodes C_ring1 [pos="-0.5,0.87!"]; C_ring2 [pos="0.5,0.87!"]; C_ring3 [pos="1,0!"]; C_ring4 [pos="0.5,-0.87!"]; C_ring5 [pos="-0.5,-0.87!"]; C_ring6 [pos="-1,0!"]; N1 [pos="-1.3,1.7!"]; C1 [pos="-2.1,1.7!"]; O1 [pos="-2.9,1.7!"]; Et1_C1 [pos="1.3,1.7!"]; Et1_C2 [pos="2.1,1.7!"]; Et2_C1 [pos="-1.3,-1.7!"]; Et2_C2 [pos="-2.1,-1.7!"];
// Connect atoms C_ring1 -- C_ring2 [style=dashed]; C_ring2 -- C_ring3; C_ring3 -- C_ring4 [style=dashed]; C_ring4 -- C_ring5; C_ring5 -- C_ring6 [style=dashed]; C_ring6 -- C_ring1; C_ring1 -- N1; N1 -- C1 [style=bold, len=1.2]; C1 -- O1 [style=bold, len=1.2]; C_ring2 -- Et1_C1; Et1_C1 -- Et1_C2; C_ring5 -- Et2_C1; Et2_C1 -- Et2_C2; }
Caption: Structure of 2,6-Diethylphenyl Isocyanate.
Synthesis Principles and Methodologies
Aryl isocyanates are typically synthesized via the phosgenation of the corresponding primary amine.[6] This well-established industrial method involves reacting the amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Causality Behind Experimental Choice: The phosgenation route is favored due to its high efficiency and yield. The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.[6] The primary challenge of this method lies in the extreme toxicity of phosgene, necessitating stringent safety protocols and specialized equipment.
Generalized Synthesis Protocol (Phosgenation of 2,6-Diethylaniline):
-
Inert Atmosphere: The reaction is conducted in an inert solvent (e.g., toluene, chlorobenzene) under a nitrogen or argon atmosphere to prevent side reactions with moisture.
-
Amine Solution: 2,6-Diethylaniline is dissolved in the chosen solvent.
-
Phosgene Addition: A solution of phosgene in the same solvent is added cautiously at a controlled temperature, often starting at low temperatures (0-10 °C) to manage the initial exothermic reaction.
-
Heating: The reaction mixture is gradually heated to promote the elimination of HCl and drive the reaction to completion.
-
Purification: The final product is isolated by fractional distillation under reduced pressure to remove the solvent and any byproducts.
Caption: Generalized phosgenation synthesis route.
Chemical Reactivity and Mechanistic Insights
The isocyanate group is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which imparts a significant partial positive charge on the central carbon atom.[7] This makes it highly susceptible to attack by nucleophiles.
Core Reactions:
-
With Alcohols: Reacts with alcohols to form stable urethane linkages. This is the foundational reaction for polyurethane synthesis.[6]
-
With Amines: Reacts with primary or secondary amines to yield urea derivatives.[6]
-
With Water: Reacts with water, a common contaminant, to form an unstable carbamic acid, which rapidly decomposes into the corresponding amine (2,6-diethylaniline) and carbon dioxide gas.[6][8] This reaction is responsible for the compound's moisture sensitivity and is utilized to create polyurethane foams where CO₂ acts as the blowing agent.[6]
The Role of Steric Hindrance: The two ethyl groups in the ortho positions create significant steric bulk around the isocyanate functional group. This has two primary consequences:
-
Modulated Reactivity: The steric shield slows the rate of reaction with nucleophiles compared to unhindered isocyanates like phenyl isocyanate. This allows for greater control over reaction kinetics, which is particularly useful in polymer chemistry and complex syntheses.
-
Enhanced Selectivity: In reactions with molecules containing multiple nucleophilic sites, the steric hindrance can enhance selectivity for the most accessible site.
Caption: Mechanism of urethane formation.
Applications in Research and Drug Development
While a specialized reagent, 2,6-diethylphenyl isocyanate serves as a critical building block where controlled reactivity and specific structural features are required.
-
Polymer and Materials Science: Used in the synthesis of advanced polyurethanes and polyureas. The diethylphenyl group can be leveraged to influence the final material's properties, such as thermal stability, rigidity, and solubility.[2]
-
Synthesis of Complex Molecules: Acts as a key reactant for introducing the N-(2,6-diethylphenyl)carbamoyl moiety into molecules, often used in the synthesis of complex urea derivatives for various research applications.
-
Drug Development Context: Isocyanates as a class are important in modern pharmaceuticals.[9] They are used to synthesize a range of therapeutic agents, including anti-inflammatory drugs and prodrugs designed to improve pharmacokinetic profiles.[9] 2,6-Diethylphenyl isocyanate, with its specific steric and electronic properties, can be employed to create novel molecular scaffolds and derivatives in lead optimization campaigns. Its utility lies in its ability to form stable urea or urethane linkages, effectively connecting different fragments of a drug candidate.
Caption: Role as a building block in a drug discovery workflow.
Safety, Handling, and Storage
2,6-Diethylphenyl isocyanate is a hazardous chemical that demands strict adherence to safety protocols. Its primary hazards include acute toxicity upon ingestion or inhalation and its potent sensitizing effects.[2][5][10]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard | H300/H330 | Fatal if swallowed or if inhaled.[10][11] |
| Hazard | H315 | Causes skin irritation.[5][10] |
| Hazard | H319 | Causes serious eye irritation.[5][10] |
| Hazard | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][10] |
| Precaution | P260 | Do not breathe mist/vapors/spray. |
| Precaution | P271 | Use only outdoors or in a well-ventilated area.[10] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] |
| Precaution | P284 | In case of inadequate ventilation wear respiratory protection.[10] |
| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
| Precaution | P310 | Immediately call a POISON CENTER or doctor.[10] |
Self-Validating Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure. Ensure eyewash stations and safety showers are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use tightly fitting safety goggles with side shields.[12]
-
Skin Protection: A lab coat is mandatory. For larger quantities, consider impervious clothing.
-
Respiratory Protection: For situations with potential for exposure outside a fume hood (e.g., spills), a full-face respirator with an appropriate cartridge is required.[10][12]
-
-
Dispensing: Use syringes or cannulas for liquid transfer to minimize exposure to air and moisture.
-
Storage: Store in a tightly sealed container in a refrigerated, dry, and well-ventilated area, away from incompatible materials like water, alcohols, amines, and strong bases.[2][10]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Mandatory laboratory safety workflow.
References
-
How to synthesize 2,6-dimethylphenyl isocyanide ? - ResearchGate. (URL: [Link])
-
2,6-Dimethylphenyl isocyanate - NIST WebBook. (URL: [Link])
-
2,6-Dimethylphenyl isocyanate - NIST WebBook. (URL: [Link])
-
2,6-Dimethylphenyl isocyanate - NIST WebBook. (URL: [Link])
-
2,6-Diethylphenyl isocyanate | C11H13NO | CID 5153183 - PubChem - NIH. (URL: [Link])
-
Cas Number 20458-99-5|2,6-DIETHYLPHENYL ISOCYANATE|C11H13NO - molecularinfo.com. (URL: [Link])
-
The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. (URL: [Link])
-
Isocyanate - Wikipedia. (URL: [Link])
-
A brief overview of properties and reactions of diisocyanates - Semantic Scholar. (URL: [Link])
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. (URL: [Link])
-
6 - Organic Syntheses Procedure. (URL: [Link])
-
Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane - ResearchGate. (URL: [Link])
-
Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC - PubMed Central. (URL: [Link])
-
Predicted mechanism for the effects of isocyanate in the development of... - ResearchGate. (URL: [Link])
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